Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H26N2O2·HCl. It is known for its unique spirocyclic structure, which consists of a spiro junction between a diazaspiro undecane and a tert-butyl carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride: Similar spirocyclic structure with a hydroxymethyl group.
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride: Similar spirocyclic structure with a different substitution pattern.
Uniqueness
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is unique due to its specific spiro junction and tert-butyl carboxylate group, which confer distinct chemical and biological properties. These features make it a valuable compound for the development of novel therapeutic agents and advanced materials .
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMUMVZXCMFHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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